molecular formula C20H25Cl3N10 B12340638 N,N''-bis[[(4-chlorophenyl)amino]iminomethyl]piperazine-1,4-dicarboxamidine dihydrochloride CAS No. 19803-62-4

N,N''-bis[[(4-chlorophenyl)amino]iminomethyl]piperazine-1,4-dicarboxamidine dihydrochloride

Cat. No.: B12340638
CAS No.: 19803-62-4
M. Wt: 511.8 g/mol
InChI Key: MYJWDKNEMQRDIA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’'-bis[[(4-chlorophenyl)amino]iminomethyl]piperazine-1,4-dicarboxamidine dihydrochloride involves the reaction of p-chlorophenylamine with piperazine-1,4-dicarboxamidine under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N,N’'-bis[[(4-chlorophenyl)amino]iminomethyl]piperazine-1,4-dicarboxamidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different chlorinated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N,N’'-bis[[(4-chlorophenyl)amino]iminomethyl]piperazine-1,4-dicarboxamidine dihydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biological studies to investigate its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N,N’'-bis[[(4-chlorophenyl)amino]iminomethyl]piperazine-1,4-dicarboxamidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N,N’'-bis[[(4-bromophenyl)amino]iminomethyl]piperazine-1,4-dicarboxamidine dihydrochloride
  • N,N’'-bis[[(4-fluorophenyl)amino]iminomethyl]piperazine-1,4-dicarboxamidine dihydrochloride
  • N,N’'-bis[[(4-methylphenyl)amino]iminomethyl]piperazine-1,4-dicarboxamidine dihydrochloride

Uniqueness

N,N’'-bis[[(4-chlorophenyl)amino]iminomethyl]piperazine-1,4-dicarboxamidine dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs. The presence of the 4-chlorophenyl group contributes to its specific biological and chemical behavior, making it valuable for targeted applications .

Properties

CAS No.

19803-62-4

Molecular Formula

C20H25Cl3N10

Molecular Weight

511.8 g/mol

IUPAC Name

1-N',4-N'-bis[N'-(4-chlorophenyl)carbamimidoyl]piperazine-1,4-dicarboximidamide;hydrochloride

InChI

InChI=1S/C20H24Cl2N10.ClH/c21-13-1-5-15(6-2-13)27-17(23)29-19(25)31-9-11-32(12-10-31)20(26)30-18(24)28-16-7-3-14(22)4-8-16;/h1-8H,9-12H2,(H4,23,25,27,29)(H4,24,26,28,30);1H

InChI Key

MYJWDKNEMQRDIA-UHFFFAOYSA-N

Isomeric SMILES

C1N(CCN(C1)/C(=N/C(=NC2=CC=C(C=C2)Cl)N)/N)/C(=N/C(=NC3=CC=C(C=C3)Cl)N)/N.Cl

Canonical SMILES

C1CN(CCN1C(=NC(=NC2=CC=C(C=C2)Cl)N)N)C(=NC(=NC3=CC=C(C=C3)Cl)N)N.Cl

Origin of Product

United States

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